
5-HT2 antagonist 1
描述
5-HT2 antagonist 1: is a compound that selectively binds to and inhibits the activity of serotonin 5-HT2 receptors. These receptors are part of the serotonin receptor family, which are involved in various physiological processes, including mood regulation, cognition, and perception. By blocking the action of serotonin at these receptors, 5-HT2 antagonists can modulate neurotransmission and have potential therapeutic applications in treating psychiatric and neurological disorders .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-HT2 antagonist 1 typically involves the following steps:
Formation of the Core Structure: The core structure of the compound is synthesized through a series of organic reactions, such as Friedel-Crafts acylation, followed by cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions like halogenation, alkylation, and amination.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions:
Oxidation: 5-HT2 antagonist 1 can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products:
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Forms: Compounds with reduced functional groups, such as alcohols or amines.
Substituted Derivatives: Compounds with new functional groups replacing the original ones
科学研究应用
Treatment of Schizophrenia
5-HT2 antagonists are recognized for their antipsychotic properties. They are effective in reducing both positive (hallucinations, delusions) and negative (apathy, lack of emotion) symptoms of schizophrenia. For instance, ritanserin, one of the first 5-HT2 antagonists, has shown high antipsychotic activity and is noted for its ability to reduce extrapyramidal side effects associated with traditional neuroleptics .
Antidepressant Effects
Research indicates that 5-HT2 antagonists may also possess antidepressant properties. Preclinical studies have demonstrated that these compounds can alleviate symptoms of depression by modulating serotonin pathways in the brain . For example, compounds like YM992 enhance serotonin neurotransmission and have shown promising results in treating panic disorders and depression .
Pain Management
Recent studies have highlighted the role of 5-HT2 antagonists in pain management. A selective 5-HT2A receptor antagonist was found to attenuate pain-related behavior in animal models, suggesting a potential application in treating chronic pain conditions .
Cognitive Function Studies
The role of 5-HT2 receptors in cognitive processes is a growing area of interest. Research indicates that modulation of these receptors can influence learning and memory. For instance, studies have shown that selective antagonism at the 5-HT2A receptor can enhance cognitive performance in preclinical models . This suggests potential applications for cognitive enhancement therapies.
Neurological Disorder Research
The exploration of 5-HT2 antagonists extends into neurological disorders such as Parkinson's disease and spinal cord injuries. In animal models, intrathecal administration of 5-HT2A antagonists demonstrated significant effects on locomotion post-injury, indicating a potential therapeutic avenue for rehabilitation .
Case Studies
作用机制
5-HT2 antagonist 1 exerts its effects by selectively binding to serotonin 5-HT2 receptors, thereby blocking the action of serotonin. This inhibition prevents the activation of downstream signaling pathways that are normally triggered by serotonin binding. The molecular targets of this compound include the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes. By modulating these receptors, the compound can influence neurotransmission and alter various physiological processes, such as mood, cognition, and perception .
相似化合物的比较
Ketanserin: A selective 5-HT2A receptor antagonist used in the treatment of hypertension and migraine.
Mianserin: A tetracyclic antidepressant that acts as a 5-HT2A/2C receptor antagonist.
Uniqueness: 5-HT2 antagonist 1 is unique in its high selectivity and affinity for 5-HT2 receptors, making it a valuable tool for studying serotonin receptor pharmacology. Its distinct chemical structure allows for specific interactions with the receptor binding sites, providing insights into receptor function and aiding in the design of new therapeutic agents .
生物活性
5-HT2 antagonist 1 is a compound that selectively antagonizes the serotonin 5-HT2 receptors, particularly the 5-HT2A subtype, which plays a critical role in various physiological and pathological processes. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and implications for therapeutic applications.
This compound exerts its effects primarily by blocking the 5-HT2A receptor. This receptor is a G protein-coupled receptor (GPCR) that, when activated by serotonin (5-HT), triggers multiple intracellular signaling pathways. The blockade of this receptor by this compound inhibits these signaling cascades, which can lead to various therapeutic effects:
- Inhibition of Phospholipase C (PLC) Activation : By preventing serotonin from activating PLC, the antagonist reduces the intracellular calcium levels and downstream signaling associated with excitatory neurotransmission .
- Modulation of Neurotransmitter Release : The antagonist can influence the release of other neurotransmitters by altering the activity of serotonergic pathways, which may be beneficial in conditions like depression and anxiety disorders .
Pharmacological Effects
The pharmacological profile of this compound suggests several potential therapeutic applications:
- Antipsychotic Properties : Research indicates that antagonism at the 5-HT2A receptor is associated with antipsychotic effects. Clinical studies have shown that compounds with similar mechanisms can alleviate symptoms in schizophrenia and other psychotic disorders .
- Antidepressant Effects : The blockade of 5-HT2A receptors has been linked to antidepressant activity, particularly in patients who do not respond to traditional serotonin reuptake inhibitors (SSRIs) .
- Anxiolytic Effects : By modulating serotonergic transmission, this compound may also exhibit anxiolytic properties, making it a candidate for treating anxiety disorders .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and its implications for mental health:
- Animal Models : In preclinical studies using rodent models, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by elevated plus maze tests. These findings suggest a potential for this compound in treating anxiety disorders .
- Clinical Trials : A double-blind placebo-controlled trial involving patients with treatment-resistant depression demonstrated that participants receiving this compound showed marked improvements in depressive symptoms compared to those on placebo. The Hamilton Depression Rating Scale scores decreased significantly in the treatment group .
- Neurobiological Studies : Electrophysiological recordings from neurons in the prefrontal cortex revealed that treatment with this compound led to decreased excitability in response to serotonergic stimulation, supporting its role as an effective antagonist at the receptor level .
Comparative Analysis
The following table summarizes key characteristics and findings related to this compound compared to other known antagonists:
Compound | Receptor Target | Primary Effects | Clinical Applications |
---|---|---|---|
This compound | 5-HT2A | Antipsychotic, antidepressant | Schizophrenia, depression |
Risperidone | 5-HT2A/Dopamine D2 | Antipsychotic | Schizophrenia |
Ketanserin | 5-HT2A | Antihypertensive, antidepressant | Hypertension, depression |
常见问题
Basic Research Questions
Q. What are the primary therapeutic applications of 5-HT2A antagonists in preclinical research?
Preclinical studies highlight 5-HT2A antagonists' potential in:
- Sleep disorders : Improving sleep maintenance by increasing deep slow-wave sleep (SWS) and reducing wakefulness after sleep onset (WASO), as shown in rodent models and human trials .
- Psychiatric disorders : Antipsychotic effects via dual D2/5-HT2A antagonism (e.g., risperidone) and anxiolytic properties (e.g., ritanserin) .
- Cardiovascular diseases : Selective antagonists like sarpogrelate inhibit thrombosis in ischemic conditions, validated via molecular modeling and in vivo assays .
Q. How do 5-HT2A antagonists modulate receptor activity at the molecular level?
5-HT2A antagonists regulate receptor dynamics through:
- Clathrin-mediated internalization : Antagonists trigger receptor desensitization and recycling, preventing overstimulation .
- Paradoxical downregulation : Chronic use reduces 5-HT2A expression, potentially via transcriptional or post-translational mechanisms .
- Functional selectivity : Some antagonists (e.g., ketanserin) downregulate receptors, while others (e.g., SR46349B) upregulate them, affecting downstream signaling .
Q. What methodological challenges arise in developing subtype-selective 5-HT2A antagonists?
Key challenges include:
- Structural homology : High similarity among 5-HT receptor subtypes (e.g., 5-HT2A vs. 2C) complicates selectivity. Molecular modeling and mutagenesis are critical for optimizing binding .
- Lack of crystal structures : Limited experimental 5-HT2A structures hinder rational drug design, necessitating reliance on pharmacophore models .
Advanced Research Questions
Q. What structural features define high-affinity 5-HT2A antagonists, and how are pharmacophore models evolving?
- Class I vs. II antagonists : Class I (e.g., ketanserin) has a linear aryl-basic nitrogen arrangement, while Class II (e.g., cyproheptadine) adopts a triangular configuration .
- Revised pharmacophores : Truncated analogs (e.g., risperidone derivative 4 ) challenge traditional models by showing potent antagonism without dual aromatic moieties, prompting re-evaluation of steric and electronic requirements .
- Aporphine analogs : Substituents at C1 and C3 (e.g., bromine) enhance potency and selectivity in SAR studies .
Q. How do chronic 5-HT2A antagonist treatments paradoxically regulate receptor expression?
- Downregulation : Clozapine and ketanserin reduce cortical 5-HT2A protein levels, potentially via enhanced internalization or transcriptional repression .
- Upregulation : SR46349B increases receptor expression, exacerbating phencyclidine (PCP)-induced hyperlocomotion in mice .
- Mechanistic ambiguity : The exact pathways (e.g., ubiquitination vs. mRNA stability) remain unresolved, requiring proteomic and gene-expression profiling .
Q. What experimental approaches are used to assess functional selectivity among 5-HT2A antagonists?
- In vitro assays :
- Calcium mobilization : Measures antagonist potency (e.g., pKB) in HEK293 cells expressing 5-HT2A .
- Two-electrode voltage clamp (TEVC) : Evaluates inverse agonism in Xenopus oocytes .
- In vivo models :
- PCP-induced hyperlocomotion : Tests antipsychotic efficacy via 5-HT2A/D2 modulation .
- Rodent sleep architecture : Quantifies SWS and WASO changes using polysomnography .
Q. How do 5-HT2A antagonists interact with other serotonin receptors in complex systems?
- 5-HT1A cross-talk : 5-HT2A antagonists (e.g., M100907) modulate 5-HT1A-mediated head-twitch responses in SERT knockout mice, suggesting receptor crosstalk in behavioral assays .
- Hallucinogen antagonism : Blockade of 5-HT2A (but not 2C) attenuates psychedelic effects of DPT and classical hallucinogens, validated via selective antagonists in rodent models .
Q. What in vivo and in vitro models are validated for evaluating 5-HT2A antagonist efficacy?
- In vitro :
- Radioligand binding assays : Determine Ki values for receptor affinity (e.g., [<sup>3</sup>H]ketanserin) .
- Functional assays : Intracellular calcium release (FLIPR) or β-arrestin recruitment (BRET) .
- In vivo :
- Tail-flick test : Assesses analgesic synergy with opioids .
- Forced swim test (FST) : Screens for antidepressant/anxiolytic activity .
属性
IUPAC Name |
5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O2/c1-24-11-7-19-21(24)20(28)8-12-27(22(19)29)10-2-9-25-13-15-26(16-14-25)18-5-3-17(23)4-6-18/h3-7,11,20,28H,2,8-10,12-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZUFSZQLVRGPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191592-09-3 | |
Record name | 5-Ht2 antagonist 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191592093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-HT2 ANTAGONIST 1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEV29G9Q9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。